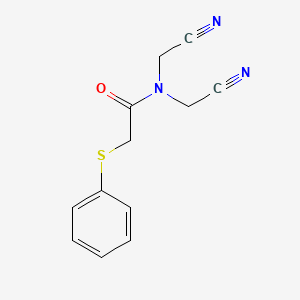
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the covalent binding of the nitrile group of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide to the active site cysteine residue of the targeted protease. This covalent bond formation leads to the irreversible inhibition of the protease activity. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to induce conformational changes in the protease structure, leading to the destabilization of the enzyme and its eventual degradation.
Biochemical and Physiological Effects:
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteolytic activity of cathepsin B. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the immune response and inflammation. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have antiviral activity against various viruses such as HIV-1 and dengue virus.
实验室实验的优点和局限性
The advantages of using N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in lab experiments include its high potency and selectivity for cysteine proteases, its irreversible inhibition of protease activity, and its ability to induce conformational changes in the protease structure. However, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has some limitations such as its potential toxicity to cells and its irreversible inhibition of protease activity, which can hinder the study of protease function in vivo.
未来方向
There are several future directions for the study of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide. One direction is to explore the potential use of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide as a therapeutic agent for various diseases such as cancer and autoimmune disorders. Another direction is to study the mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in more detail, including its interaction with the protease structure and its effect on protease function in vivo. Furthermore, the development of new N,N-bis(cyanomethyl)-2-(phenylthio)acetamide derivatives with improved properties such as lower toxicity and higher selectivity for specific proteases is also an area of interest.
合成方法
The synthesis of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the reaction of 2-chloro-N-(phenylthio)acetamide with sodium cyanide in the presence of a strong base such as potassium hydroxide. This reaction leads to the formation of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, which can be purified and isolated using various methods such as column chromatography or recrystallization.
科学研究应用
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been extensively used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various biological processes such as protein degradation, apoptosis, and immune response. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to inhibit various cysteine proteases such as cathepsin B, L, and S, and has been used to study their role in various diseases such as cancer, autoimmune disorders, and infectious diseases.
属性
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-8-15(9-7-14)12(16)10-17-11-4-2-1-3-5-11/h1-5H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALYXMDYEVCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-(phenylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)
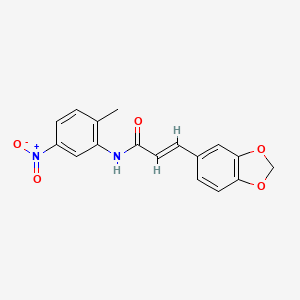
![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)
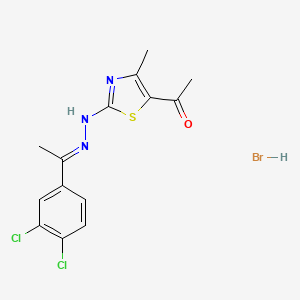
![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
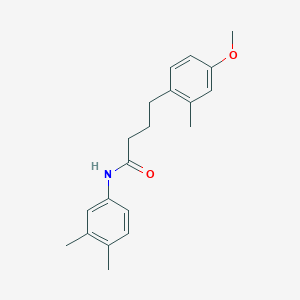
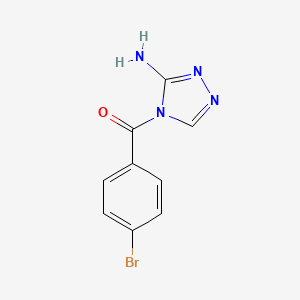
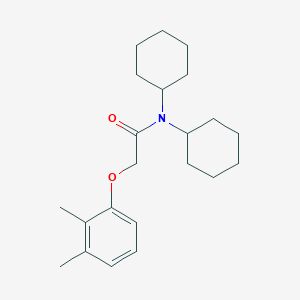
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)
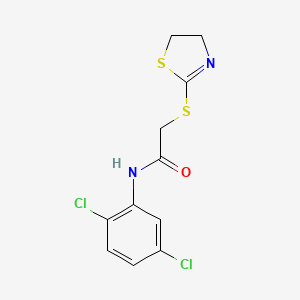
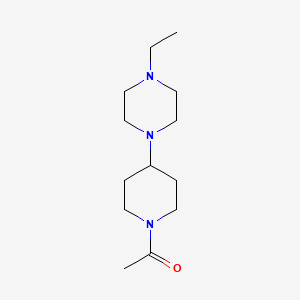
![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)